
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group, which is a functional group derived from carboxylic acids . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, for example, would contribute to the compound’s rigidity, while the thiophene ring could potentially participate in aromatic interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase the compound’s solubility in water .Scientific Research Applications
Fungicidal Activity
Compounds with a similar structure, such as N-(thiophen-2-yl) nicotinamide derivatives, have been found to exhibit fungicidal activities . These compounds have shown excellent activity against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse .
Structural Analysis
Compounds with a similar structure have been synthesized and characterized using various techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . This suggests that “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide” could also be studied using these techniques for structural investigation .
Antioxidant Activity
The compound could potentially exhibit antioxidant activity. A similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was found to have moderate antioxidant activity when tested using an ABTS antioxidant assay .
Antimicrobial Activity
The compound could potentially have antimicrobial properties. N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .
Interaction with DNA Bases
The compound could potentially interact with DNA bases. A similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was computationally investigated for interactions with DNA bases such as guanine, thymine, adenine, and cytosine .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-8(9-2-1-5-14-9)6-11-10(13)7-3-4-7/h1-2,5,7-8,12H,3-4,6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWWWBYAKANGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
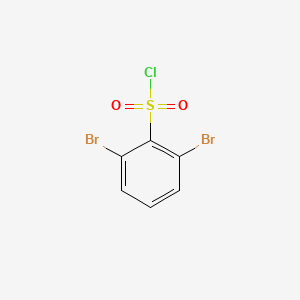
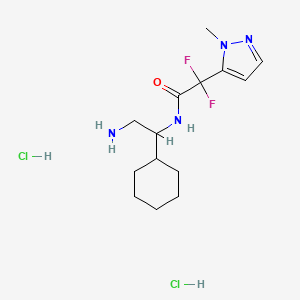
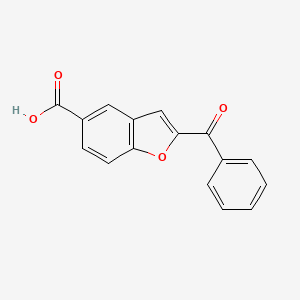
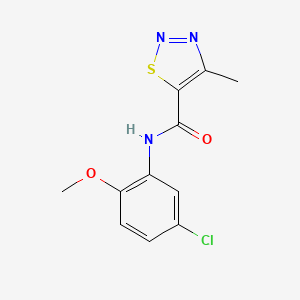
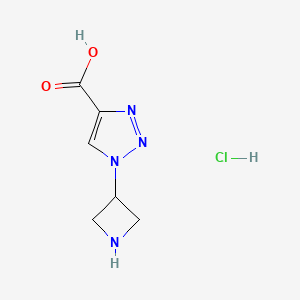
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

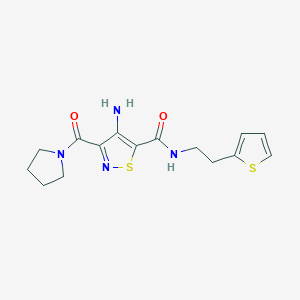


![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)
![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)
![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)